molecular formula C11H13N3 B074709 1-benzyl-3-methyl-1H-pyrazol-5-amine CAS No. 1134-82-3

1-benzyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B074709
CAS RN: 1134-82-3
M. Wt: 187.24 g/mol
InChI Key: WRHZMJSDCJXWDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine involves several key steps, including the condensation of appropriate precursors. A study by Wu et al. (2010) demonstrated an efficient synthesis via the one-pot condensation reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, aldehydes, and 2-hydroxynaphthalene-1,4-dione in the presence of diammonium hydrogen phosphate in water (Wu et al., 2010). Another approach by Ren et al. (2015) utilized PEG1000-based dicationic acidic ionic liquid as a catalyst for the condensation reaction, highlighting a green and efficient method (Ren et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine is characterized by its nonplanar conformation, which is crucial for its reactivity and interaction with other molecules. Asegbeloyin et al. (2014) characterized a related compound, highlighting the significance of intermolecular hydrogen bonding in determining molecular conformation and stability (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

1-Benzyl-3-methyl-1H-pyrazol-5-amine participates in various chemical reactions, leading to the synthesis of complex molecules. The compound can undergo cyclization, condensation, and other transformations that are pivotal in medicinal chemistry and material science. For instance, Jiang et al. (2014) described multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines, showcasing the versatility of pyrazole derivatives in synthesizing novel heterocycles (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of 1-benzyl-3-methyl-1H-pyrazol-5-amine, such as solubility, melting point, and crystal structure, are crucial for its application in different domains. The crystalline form and solubility in various solvents dictate its use in chemical syntheses and pharmaceutical formulations. Halim and Ibrahim (2022) conducted a detailed study on a novel pyrazole derivative, providing insights into the crystal structure, thermal stability, and solubility, which are relevant to understanding the physical properties of similar compounds (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of 1-benzyl-3-methyl-1H-pyrazol-5-amine, including its reactivity, stability, and interaction with various reagents, are essential for its application in chemical synthesis. Studies have shown that this compound can serve as a building block for the synthesis of complex molecules with potential biological activities. The work by Ahmad et al. (2021) on synthesizing pyrazole amide derivatives exemplifies the compound's utility in developing new molecules with antibacterial properties (Ahmad et al., 2021).

Scientific Research Applications

  • Antitumor, Antifungal, and Antibacterial Activities : Pyrazole derivatives, including those similar to 1-benzyl-3-methyl-1H-pyrazol-5-amine, have been studied for their biological activities. They show potential as antitumor, antifungal, and antibacterial agents. This is supported by a study that synthesized and characterized various pyrazole derivatives and investigated their biological activity against breast cancer and microbes (Titi et al., 2020).

  • Catalysis in Asymmetric Synthesis : Pyrazole compounds have been used as ligands in palladium-catalyzed asymmetric allylic amination, demonstrating their importance in stereoselective synthesis. This application is important for creating pharmaceuticals with specific desired properties (Togni et al., 1996).

  • Intermolecular C-H Amination : Pyrazole compounds are used in rhodium(III)-catalyzed intermolecular aromatic C-H amination. This method is significant in organic synthesis, especially for modifying existing drug molecules (Wu et al., 2014).

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. This has implications in material science and industrial applications (Herrag et al., 2007).

  • Antimicrobial Activity : Specific pyrazole derivatives have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, highlighting their potential in the development of new antimicrobial agents (Ahmad et al., 2021).

  • Cancer Research : Some pyrazole compounds have been screened for their cytotoxic activity against cancer cells, such as HL-60 human promyelocytic leukemia cells. This suggests their potential role in developing new cancer therapies (Asegbeloyin et al., 2014).

properties

IUPAC Name

2-benzyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZMJSDCJXWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354335
Record name 1-benzyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-methyl-1H-pyrazol-5-amine

CAS RN

1134-82-3
Record name 1-benzyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-methyl-1H-pyrazol-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 26.9 g (0.22 mol) of benzylhydrazine and the mixture was then heated at reflux for 12 hours. The n-pentanol was subsequently distilled off under reduced pressure and a thick oil was obtained, which was purified by chromatography on silica gel. A pale yellow solid was obtained, which was crystallized from isopropyl ether and was then filtered on a sinter funnel. After drying under vacuum at 40° C., 17 g of the expected product were obtained in the form of a pale yellow solid, the melting point of which was from 76 to 78° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesized using the procedure for 22 except benzyl hydrazine dihydrochloride was used as the hydrazine. After the reaction mixture was stopped and cooled to room temperature, solid precipitated which was filtered off and dried in vacuum oven to provide the title compound (3.6 g, 98%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.40-7.34 (m, 2H), 7.34-7.27 (m, 3H), 5.57 (s, 1H), 5.35 (s, 2H), 2.18 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 151.48, 146.65, 135.16, 129.19, 128.61, 128.00, 91.19, 49.13, 11.44.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Koyioni, M Manoli, MJ Manolis… - The Journal of Organic …, 2014 - ACS Publications
… Unexpectedly, under conditions B, 1-benzyl-3-methyl-1H-pyrazol-5-amine (2e) reacted with … (17%) when the free base of 1-benzyl-3-methyl-1H-pyrazol-5-amine (2e) was used (Table 1, …
Number of citations: 26 pubs.acs.org
M Koyiono - 2016 - researchgate.net
… Unexpectedly, using conditions B the 1-benzyl-3-methyl-1H-pyrazol-5-amine 67e reacted with … base of 1-benzyl-3-methyl-1H-pyrazol-5-amine 67e was used (Table 6, entry 5, cond. B). …
Number of citations: 1 www.researchgate.net

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